molecular formula C11H17NO2S B1386059 1-(4-Tert-butylphenyl)methanesulfonamide CAS No. 64732-37-2

1-(4-Tert-butylphenyl)methanesulfonamide

Cat. No. B1386059
CAS RN: 64732-37-2
M. Wt: 227.33 g/mol
InChI Key: KBBTWZQTVGEOKW-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)methanesulfonamide, also known as 4-tert-Butylphenol , is an organic compound with the chemical formula C11H17NO2S . It belongs to the class of tert-butyl phenols and appears as a white solid with a distinct phenolic odor. This compound is sparingly soluble in water but dissolves in basic solutions .


Synthesis Analysis

The synthesis of 1-(4-Tert-butylphenyl)methanesulfonamide involves several methods, including sulfonation of 4-tert-butylphenol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of 1-(4-Tert-butylphenyl)methanesulfonamide is C11H17NO2S , with a molecular weight of 227.33 g/mol . It exists as a solid with a melting point range of 98.0°C to 101.0°C . The compound’s chemical structure comprises a tert-butyl group attached to a phenyl ring, with a sulfonamide functional group .


Chemical Reactions Analysis

1-(4-Tert-butylphenyl)methanesulfonamide may participate in various chemical reactions, including acid-base reactions , oxidation , and substitution reactions. Further exploration of its reactivity can be found in the literature .


Physical And Chemical Properties Analysis

  • Purity (GC) : >98.0%

Scientific Research Applications

Quantum Chemical Calculations and Antioxidant Activity

Theoretical calculations have been applied to similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine their optimized state, predict free energy, and determine the molecular orbitals involved in spectrum formation. This research highlights the compound's potential in understanding antioxidant activity at a molecular level (Yuan Xue et al., 2022).

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with the methanesulfonamide group for various applications. For example, the synthesis of (indol-3-yl)methanesulfonamide and its derivatives has been elaborated, highlighting the compound's versatility in organic synthesis (A. Korolev et al., 2003).

Structural Studies

Structural studies of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, provide insights into the effect of substitution on supramolecular assembly. These studies offer valuable information on the nature of intermolecular interactions and their implications for drug design and materials science (Tanusri Dey et al., 2015).

Proton Exchange Membranes

Tert-Butylphenyl terminated disulfonated poly(arylene ether sulfone) copolymers, which are structurally related to "1-(4-Tert-butylphenyl)methanesulfonamide," have been prepared for applications as proton exchange membranes. These materials demonstrate the impact of molecular weight on critical parameters important for their performance, showcasing the compound's relevance in energy and materials science (Yanxiang Li et al., 2006).

Safety And Hazards

Safety precautions include proper handling, protective gear, and adherence to disposal guidelines .

properties

IUPAC Name

(4-tert-butylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBTWZQTVGEOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655653
Record name 1-(4-tert-Butylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)methanesulfonamide

CAS RN

64732-37-2
Record name 4-(1,1-Dimethylethyl)benzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64732-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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